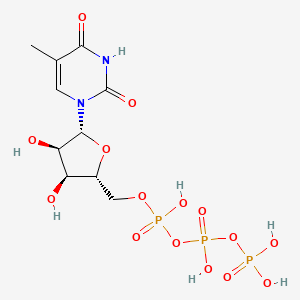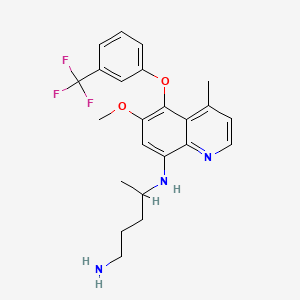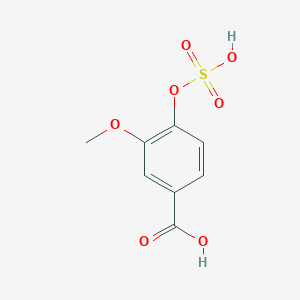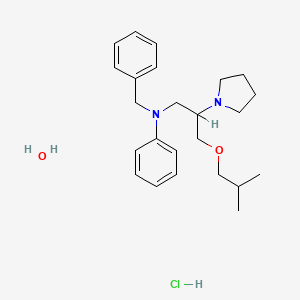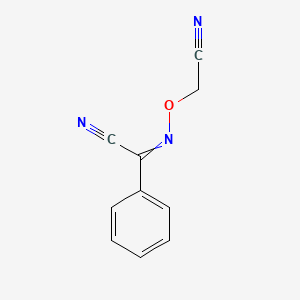![molecular formula C20H41N5O9 B1218166 2-[4,6-diamino-3-[3-amino-6-(1-aminoethyl)-4,5-dihydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol CAS No. 51846-98-1](/img/structure/B1218166.png)
2-[4,6-diamino-3-[3-amino-6-(1-aminoethyl)-4,5-dihydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 2-[4,6-diamino-3-[3-amino-6-(1-aminoethyl)-4,5-dihydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol is a complex organic molecule known for its significant applications in the field of antibiotics. It is commonly referred to as Gentamicin , a broad-spectrum antibiotic used to treat various types of bacterial infections .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4,6-diamino-3-[3-amino-6-(1-aminoethyl)-4,5-dihydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol involves multiple steps, including the protection and deprotection of functional groups, and the formation of glycosidic bonds.
Industrial Production Methods
Industrial production of this compound is carried out through fermentation processes using specific strains of Micromonospora bacteria. The fermentation broth is then subjected to extraction and purification processes to isolate the active compound .
Análisis De Reacciones Químicas
Types of Reactions
2-[4,6-diamino-3-[3-amino-6-(1-aminoethyl)-4,5-dihydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate , reducing agents like sodium borohydride , and nucleophiles such as amines and alcohols . The reactions are typically carried out under mild to moderate conditions to preserve the integrity of the compound .
Major Products Formed
The major products formed from these reactions include various derivatives with modified functional groups, which can exhibit different biological activities and properties .
Aplicaciones Científicas De Investigación
2-[4,6-diamino-3-[3-amino-6-(1-aminoethyl)-4,5-dihydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol: has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying glycosidic bond formation and amino sugar chemistry.
Biology: Employed in research on bacterial resistance mechanisms and the development of new antibiotics.
Medicine: Widely used in clinical settings to treat severe bacterial infections, including sepsis and respiratory tract infections.
Mecanismo De Acción
The compound exerts its effects by binding to the bacterial ribosome, inhibiting protein synthesis. This action leads to the disruption of bacterial cell growth and replication, ultimately causing cell death. The primary molecular targets are the 30S ribosomal subunit and the 16S rRNA within the bacterial ribosome .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other aminoglycoside antibiotics such as:
- Streptomycin
- Neomycin
- Tobramycin
- Amikacin
Uniqueness
2-[4,6-diamino-3-[3-amino-6-(1-aminoethyl)-4,5-dihydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol: is unique due to its broad-spectrum activity and effectiveness against a wide range of Gram-negative and Gram-positive bacteria. Its stability and efficacy in various formulations make it a valuable antibiotic in both human and veterinary medicine .
Propiedades
Número CAS |
51846-98-1 |
|---|---|
Fórmula molecular |
C20H41N5O9 |
Peso molecular |
495.6 g/mol |
Nombre IUPAC |
2-[4,6-diamino-3-[3-amino-6-(1-aminoethyl)-4,5-dihydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol |
InChI |
InChI=1S/C20H41N5O9/c1-6(21)14-11(27)10(26)9(24)18(32-14)33-15-7(22)4-8(23)16(12(15)28)34-19-13(29)17(25-3)20(2,30)5-31-19/h6-19,25-30H,4-5,21-24H2,1-3H3 |
Clave InChI |
WYJSPPYVEJPMJA-UHFFFAOYSA-N |
SMILES |
CC(C1C(C(C(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)N)O)O)N |
SMILES canónico |
CC(C1C(C(C(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)N)O)O)N |
Sinónimos |
antibiotic JI 20B antibiotic JI-20B |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


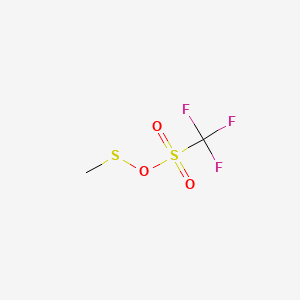
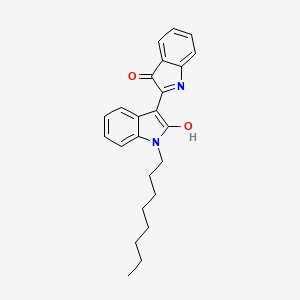
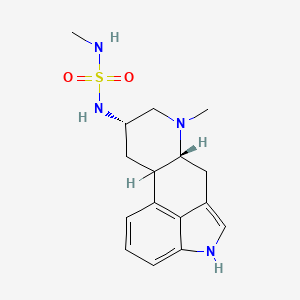
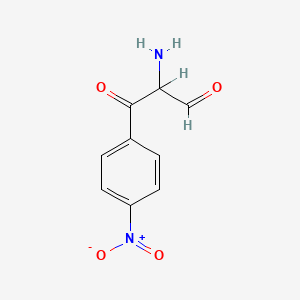
![2-[1-(4-Methoxyphenyl)iminoethyl]indene-1,3-dione](/img/structure/B1218093.png)
![6-Chloro-[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B1218094.png)
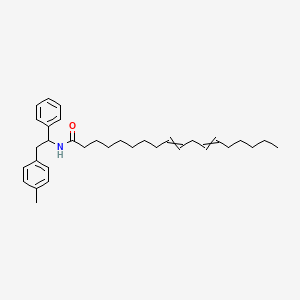
![N-(1,8-dimethyl-3-pyrazolo[3,4-b]quinolinyl)propanamide](/img/structure/B1218097.png)
![4-[[[4-(2-Furanylmethyl)-5-(3-methoxyphenyl)-1,2,4-triazol-3-yl]thio]methyl]benzonitrile](/img/structure/B1218098.png)
